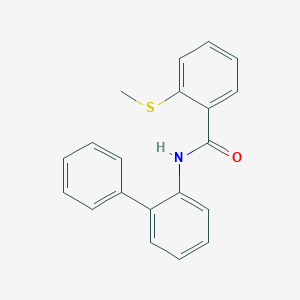

N-2-biphenylyl-2-(methylthio)benzamide

Description

Contextualization within Benzamide (B126) Derivatives and Related Scaffolds

N-2-biphenylyl-2-(methylthio)benzamide belongs to the broad class of benzamide derivatives. Benzamides are characterized by a carboxamide group attached to a benzene (B151609) ring and are a cornerstone in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. evitachem.com The specific substitutions on the benzamide scaffold, in this case, the N-2-biphenylyl and 2-methylthio groups, are crucial in defining its chemical properties and potential biological effects.

The biphenyl (B1667301) moiety is a recognized "privileged scaffold" in drug discovery, found in numerous natural products and synthetic drugs. nih.govfarmaciajournal.com Its presence can influence the molecule's conformation, lipophilicity, and potential for pi-stacking interactions with biological targets. farmaciajournal.com Research on other biphenyl-containing compounds has demonstrated a vast array of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer effects. nih.govfarmaciajournal.comijsdr.org

The methylthio group (-SCH3) is another key feature. Its introduction into a molecule can modulate its electronic properties, metabolic stability, and binding interactions. Studies on other benzamides and related aromatic compounds containing a methylthio group have explored their potential as antimicrobial agents and in other therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-N-(2-phenylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS/c1-23-19-14-8-6-12-17(19)20(22)21-18-13-7-5-11-16(18)15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXRRSTDCHGJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of N 2 Biphenylyl 2 Methylthio Benzamide

Elucidation of Electronic Structure and Bonding

The electronic structure and bonding of N-2-biphenylyl-2-(methylthio)benzamide are primarily investigated through spectroscopic techniques that probe the electronic and vibrational energy levels of the molecule. Methods such as UV-Vis, fluorescence, and vibrational spectroscopy provide a detailed picture of the electron distribution, conjugation, and the nature of the chemical bonds within the molecule.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are powerful tools for characterizing the electronic transitions within N-2-biphenylyl-2-(methylthio)benzamide. The UV-Vis spectrum arises from the absorption of ultraviolet and visible light, which promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy antibonding orbitals (π*). The subsequent emission of light as the excited molecule returns to the ground state is measured by fluorescence spectroscopy.

The electronic spectrum of N-2-biphenylyl-2-(methylthio)benzamide is expected to be a composite of the transitions originating from its three key chromophoric systems: the benzamide (B126) moiety, the biphenyl (B1667301) group, and the methylthio substituent.

Benzamide Moiety: The core benzamide structure exhibits characteristic π → π* transitions associated with the benzene (B151609) ring and the carbonyl group. The benzene ring itself typically shows a strong absorption band around 200-210 nm and a weaker, structured band (the B-band) around 250-280 nm. The carbonyl group introduces an n → π* transition, which is generally weak and can sometimes be obscured by the stronger π → π* absorptions. For the parent benzamide, absorptions are observed in the UV region. nist.govreddit.com

Biphenyl Moiety: The biphenyl group is a significant chromophore. The electronic conjugation between the two phenyl rings leads to a strong π → π* transition, which is typically red-shifted (occurs at a longer wavelength) compared to that of a single benzene ring. The degree of this red shift is highly dependent on the dihedral angle between the two rings; a more planar conformation allows for greater π-orbital overlap and results in a longer wavelength of maximum absorption (λmax).

Methylthio Group (-SCH3): The sulfur atom of the methylthio group possesses non-bonding electron pairs (n-electrons). These can participate in n → σ* transitions. More importantly, the sulfur atom can engage in p-π conjugation with the adjacent aromatic ring, acting as an auxochrome. This interaction introduces new electronic transitions and typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π → π* transitions of the aromatic system.

The combination of these groups in N-2-biphenylyl-2-(methylthio)benzamide is expected to result in a complex UV-Vis spectrum with multiple absorption bands. The primary absorption is likely to be an intense π → π* transition at a wavelength significantly longer than that of simple benzamide, due to the extended conjugation provided by the biphenyl system and the influence of the methylthio group.

Fluorescence emission, when it occurs, would be expected from the lowest excited singlet state (S1) to the ground state (S0). The emission spectrum would typically be a mirror image of the lowest energy absorption band. The quantum yield and Stokes shift (the difference in wavelength between the absorption and emission maxima) would provide further insights into the excited state dynamics and the structural rigidity of the molecule.

| Chromophore/Functional Group | Expected Transition Type | Approximate Wavelength Range (nm) | Notes |

| Benzene Rings (Biphenyl & Benzamide) | π → π* (E-band) | 200 - 230 | High intensity, related to the conjugated system. |

| Benzene Rings (Biphenyl & Benzamide) | π → π* (B-band) | 250 - 300 | Lower intensity, often with vibrational fine structure. |

| Carbonyl Group (Amide) | n → π | > 300 | Low intensity, may be overlapped by stronger bands. |

| Methylthio Group (-SCH3) | n → σ | < 250 | Generally weak and in the far UV region. |

This table presents expected values based on spectroscopic principles and data for related compounds.

Vibrational Spectroscopy for Advanced Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within N-2-biphenylyl-2-(methylthio)benzamide. These methods probe the vibrational motions of the molecule's covalent bonds, such as stretching and bending.

The analysis of the vibrational spectra for this compound would focus on identifying the characteristic frequencies for the amide, biphenyl, and methylthio functional groups. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental bands. nih.govnih.govresearchgate.net

Key Vibrational Modes for N-2-biphenylyl-2-(methylthio)benzamide:

Amide Group (-C(O)NH-): The amide group gives rise to several characteristic and strong absorption bands in the IR spectrum.

N-H Stretching: A sharp band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amide. Its position can be indicative of hydrogen bonding.

C=O Stretching (Amide I band): This is typically a very strong and prominent band appearing in the range of 1650-1680 cm⁻¹. Its frequency is sensitive to the electronic environment and hydrogen bonding.

N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is found between 1510-1570 cm⁻¹.

C-N Stretching: The stretching of the C-N bond is often coupled with other vibrations and appears in the 1200-1300 cm⁻¹ region.

Biphenyl and Benzoyl Rings: The aromatic rings contribute to a number of characteristic vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹.

C=C Stretching: Ring C=C stretching vibrations give rise to a series of bands, typically of medium to strong intensity, in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are found in the 690-900 cm⁻¹ range, and their specific positions are highly diagnostic of the substitution pattern on the benzene rings.

Methylthio Group (-SCH3):

C-S Stretching: The stretching vibration of the C-S bond is expected to produce a weak to medium intensity band in the 600-800 cm⁻¹ region. nih.gov

CH3 Vibrations: The methyl group will show symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1380 cm⁻¹ and 1450 cm⁻¹.

The following table summarizes the expected key vibrational frequencies for N-2-biphenylyl-2-(methylthio)benzamide based on data from related benzamide and methylthio compounds. nih.govnih.govnist.govnist.govnist.govmdpi.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

| Amide (-NH-) | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Methyl (-CH3) | C-H Stretch | 2850 - 2960 | Medium-Weak |

| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Aromatic Rings | C=C Ring Stretch | 1450 - 1600 | Medium-Strong |

| Amide (-NH-) | N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Methyl (-CH3) | C-H Bend | 1380 - 1450 | Medium |

| Amide (-C-N-) | C-N Stretch | 1200 - 1300 | Medium |

| Aromatic Rings | C-H Out-of-Plane Bend | 690 - 900 | Strong |

| Thioether (-C-S-) | C-S Stretch | 600 - 800 | Weak-Medium |

This table is a representation of typical frequency ranges for the specified functional groups and is not based on direct experimental data for N-2-biphenylyl-2-(methylthio)benzamide.

Computational and Theoretical Chemistry Approaches for N 2 Biphenylyl 2 Methylthio Benzamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure and energy of a molecule. DFT, in particular, has become a popular approach due to its balance of accuracy and computational efficiency. uokerbala.edu.iquokerbala.edu.iq It calculates the electron density of a system to determine its properties. Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the use of experimental data for parameterization.

These calculations are crucial for optimizing the molecular geometry of N-2-biphenylyl-2-(methylthio)benzamide, predicting its vibrational frequencies, and calculating various electronic properties that govern its reactivity and interactions.

The electronic properties of a molecule are key to understanding its reactivity and stability. Quantum chemical calculations are used to determine fundamental descriptors derived from the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as electrons can be more easily excited to a higher energy state. nih.govresearchgate.netnih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov These parameters are instrumental in predicting how N-2-biphenylyl-2-(methylthio)benzamide might participate in chemical reactions and interact with biological systems. The distribution of HOMO and LUMO densities across the molecule can also identify the likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Properties for Benzamide (B126) Derivatives

This table illustrates typical values for electronic properties calculated for benzamide-class compounds using DFT methods.

| Property | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -2.6 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 2.5 to 4.5 |

| Chemical Potential (μ) | Tendency of electrons to escape from a system | -3.0 to -4.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.2 to 2.3 |

| Electrophilicity Index (ω) | Capacity of a species to accept electrons | 1.5 to 3.5 |

Note: These values are representative and can vary based on the specific molecular structure and the computational method and basis set used.

Quantum chemical calculations are essential for modeling the pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely route a reaction will take, from reactants to products. This involves locating transition states—the high-energy intermediates that connect reactants and products—and calculating the activation energy required to overcome this barrier.

For a molecule like N-2-biphenylyl-2-(methylthio)benzamide, this could involve modeling its synthesis, degradation pathways, or metabolic transformations. By calculating the energies of reactants, transition states, and products, computational chemists can determine the thermodynamics (e.g., enthalpy of reaction) and kinetics (e.g., reaction rates) of these processes. This information is invaluable for optimizing reaction conditions in synthetic chemistry or for predicting the metabolic fate of the compound in a biological system.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent effects, and interactions with other molecules. These simulations can bridge the gap between static molecular models and dynamic biological processes.

A molecule like N-2-biphenylyl-2-(methylthio)benzamide is not static; its constituent parts can rotate around single bonds, leading to a vast number of possible three-dimensional shapes, or conformations. MD simulations are used to explore this conformational landscape by simulating the molecule's movement in a solvent, typically water, over a period of nanoseconds to microseconds.

This process, known as conformational sampling, helps identify the most stable, low-energy conformations that the molecule is likely to adopt in solution. Understanding the preferred shape of the molecule is crucial, as its biological activity is often dictated by its ability to fit into the binding site of a specific protein or receptor. The simulations also provide insights into the stability of these conformations and the flexibility of the molecule, which are important factors in its interactions.

To understand how N-2-biphenylyl-2-(methylthio)benzamide might function as a biologically active agent, it is essential to study its interaction with protein targets. MD simulations are a key tool for this purpose, often used in conjunction with molecular docking. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, N-2-biphenylyl-2-(methylthio)benzamide) when bound to a receptor to form a stable complex. nih.gov Once a plausible binding pose is identified, an MD simulation is run on the entire ligand-receptor complex. This simulation reveals the dynamics of the interaction over time, showing how the ligand and receptor adjust to each other. unica.it It can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com Furthermore, MD simulations can be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the receptor. unica.it

Table 2: Illustrative Ligand-Receptor Interaction Data from In Silico Studies

This table presents typical data obtained from molecular docking and MD simulations for small molecule inhibitors targeting protein receptors.

| Parameter | Description | Example Value |

| Docking Score | An estimate of the binding affinity from docking calculations. | -7.0 to -11.0 kcal/mol |

| Binding Free Energy (ΔGbind) | A more accurate prediction of binding affinity, often calculated from MD simulations. | -30 to -60 kcal/mol |

| Key Interacting Residues | Specific amino acids in the receptor that form significant bonds with the ligand. | Tyr252, Phe317, Leu370 |

| Number of H-Bonds | The average number of hydrogen bonds maintained between the ligand and receptor during simulation. | 2-4 |

| RMSD of Ligand | Root Mean Square Deviation, measuring the stability of the ligand's position in the binding site during the simulation. | 1.5 - 3.0 Å |

Note: Values are representative and depend heavily on the specific ligand-receptor system being studied.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. sphinxsai.com Cheminformatics involves the use of computational tools to analyze and organize chemical data, which is fundamental to building QSAR models.

The QSAR approach is based on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., LogP, the logarithm of the partition coefficient)

Topological indices: (describing molecular connectivity)

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates these descriptors with the observed biological activity. sphinxsai.com A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design more potent molecules. For N-2-biphenylyl-2-(methylthio)benzamide, a QSAR study would involve synthesizing and testing a series of related analogs to build a model that could predict the structural features essential for its activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Description |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric / Size | Molecular Weight (MW), Molar Refractivity (MR) | Relates to the size, volume, and polarizability of the molecule. |

| Hydrophobicity | LogP (Partition Coefficient) | Measures the molecule's affinity for a nonpolar solvent versus a polar one. |

| Topological | Wiener Index, Balaban J Index | Numerical values derived from the graph representation of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for hydrogen bonding interactions. |

Development of Descriptors for Biological Activity Prediction (In Silico)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comsphinxsai.commedcraveonline.com For N-2-biphenylyl-2-(methylthio)benzamide, the development of predictive QSAR models would involve the calculation of a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties and are categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. uokerbala.edu.iq

Steric Descriptors: These relate to the three-dimensional arrangement of the atoms and include parameters like molecular volume, surface area, and specific conformational energies.

Hydrophobic Descriptors: The lipophilicity of a compound, often represented by the logarithm of the partition coefficient (LogP), is crucial for its pharmacokinetic profile, including absorption and distribution.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

By generating a series of analogues of N-2-biphenylyl-2-(methylthio)benzamide with varying substituents, a dataset can be created that links these descriptors to experimentally determined biological activities. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can then be employed to build a QSAR model. sphinxsai.com Such a model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Below is an illustrative table of molecular descriptors that would be calculated for a QSAR study of N-2-biphenylyl-2-(methylthio)benzamide and its hypothetical derivatives.

| Descriptor | Value | Significance |

| Molecular Weight | 333.45 g/mol | Influences size and diffusion properties. |

| LogP | 4.8 | Predicts lipophilicity and membrane permeability. |

| HOMO Energy | -5.8 eV | Relates to the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the molecule's electron-accepting ability. |

| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule. |

Ligand-Based Drug Design Principles (In Silico, Non-Clinical)

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methodologies are employed. nih.govgardp.org This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For N-2-biphenylyl-2-(methylthio)benzamide, LBDD can be used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are critical for binding to a specific biological target.

The process of developing a pharmacophore model for N-2-biphenylyl-2-(methylthio)benzamide would involve:

Conformational Analysis: Identifying the low-energy conformations of N-2-biphenylyl-2-(methylthio)benzamide and a set of structurally related active compounds.

Pharmacophore Feature Identification: Defining key chemical features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

Model Generation and Validation: Superimposing the active molecules to identify a common arrangement of pharmacophoric features. The resulting model's predictive power is then validated using a set of known active and inactive molecules.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the desired structural features and are therefore likely to exhibit the same biological activity.

| Pharmacophore Feature | Location on N-2-biphenylyl-2-(methylthio)benzamide |

| Aromatic Ring | Biphenyl (B1667301) group |

| Aromatic Ring | Benzamide ring |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |

| Hydrophobic Group | Methylthio group |

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdergipark.org.trnih.gov It is a powerful tool for understanding the interactions between a ligand, such as N-2-biphenylyl-2-(methylthio)benzamide, and its biological target at a molecular level.

Prediction of Binding Modes to Biological Targets (In Silico)

To perform molecular docking, a three-dimensional structure of the target protein is required, which is often obtained from a public repository like the Protein Data Bank (PDB). The process involves placing the ligand in the active site of the protein and sampling a large number of possible conformations and orientations. A scoring function is then used to rank the different poses based on their predicted binding affinity.

For N-2-biphenylyl-2-(methylthio)benzamide, molecular docking could reveal key interactions with the amino acid residues in the active site of a target protein. These interactions might include:

Hydrogen Bonds: The amide group of N-2-biphenylyl-2-(methylthio)benzamide could form hydrogen bonds with polar residues.

Hydrophobic Interactions: The biphenyl and benzamide rings could engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic rings could participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The predicted binding mode provides a structural hypothesis for the mechanism of action and can guide the design of derivatives with improved binding affinity.

The following table illustrates a hypothetical set of interactions between N-2-biphenylyl-2-(methylthio)benzamide and a protein active site, as predicted by molecular docking.

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 84 | Hydrogen Bond | 2.9 |

| PHE 256 | Pi-Pi Stacking | 4.5 |

| LEU 312 | Hydrophobic | 3.8 |

Estimation of Binding Affinities (In Silico)

Beyond predicting the binding mode, computational methods can also provide an estimation of the binding affinity, often expressed as the binding free energy (ΔG_bind). semanticscholar.org More accurate, but computationally intensive, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to calculate the binding free energy. nih.gov

These methods typically involve running a molecular dynamics (MD) simulation of the protein-ligand complex to sample a range of conformations. The binding free energy is then calculated by considering the molecular mechanics energies, solvation energies, and entropy. A more negative predicted binding free energy suggests a stronger and more stable interaction between the ligand and the protein. These calculations are crucial for prioritizing compounds for synthesis and experimental testing. semanticscholar.orgnih.gov

A hypothetical comparison of the calculated binding affinities for N-2-biphenylyl-2-(methylthio)benzamide and a reference inhibitor is presented in the table below.

| Compound | Predicted Binding Energy (kcal/mol) |

| N-2-biphenylyl-2-(methylthio)benzamide | -9.5 |

| Reference Inhibitor | -8.2 |

This hypothetical data suggests that N-2-biphenylyl-2-(methylthio)benzamide may have a higher binding affinity for the target protein compared to the reference inhibitor.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Focus

Protein-Ligand Interaction Characterization

Biophysical Techniques (e.g., ITC, SPR) for Binding Thermodynamics

Direct measurement of the binding affinity and thermodynamics between a ligand and its target protein is essential for confirming a direct interaction and understanding the forces driving complex formation. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used label-free techniques for this purpose.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction in a single experiment. It directly measures the heat released or absorbed as a ligand is titrated into a solution containing a target protein. From this, the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined. This level of detail helps to understand whether the binding is driven by favorable enthalpy changes (e.g., hydrogen bonds, van der Waals forces) or entropy changes (e.g., hydrophobic effect, conformational changes).

Surface Plasmon Resonance (SPR) is another real-time, label-free method that measures binding by detecting changes in the refractive index at the surface of a sensor chip where a target molecule (e.g., a protein) is immobilized. pharmacophorejournal.com A ligand-containing solution is flowed over the chip, and the association and dissociation of the ligand are monitored over time. This provides kinetic data, including the association rate constant (ka) and dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). nih.gov

While no specific ITC or SPR studies have been published for N-2-biphenylyl-2-(methylthio)benzamide itself, the application of these techniques is standard for analogous benzamide (B126) compounds. For instance, a study on N-benzyl benzamide derivatives used the SPR assay to confirm their inhibitory activity against butyrylcholinesterase (BChE). The analysis revealed that the compounds directly bind to BChE, with one potent derivative showing a sub-nanomolar KD value, confirming a high-affinity interaction. nih.gov This exemplifies how SPR can be used to quantify the binding potency of a benzamide-class compound to its protein target.

Below is an illustrative table showing the type of data that would be obtained from such biophysical studies.

| Technique | Parameter Measured | Typical Information Yielded for a Ligand-Protein Interaction |

| Isothermal Titration Calorimetry (ITC) | Heat change (ΔH) upon binding | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |

| Surface Plasmon Resonance (SPR) | Change in refractive index over time | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (KD) |

Mutagenesis Studies of Target Proteins to Elucidate Binding Residues

Once a compound is known to bind to a target protein, site-directed mutagenesis is a key technique used to identify the specific amino acid residues in the protein's binding pocket that are critical for the interaction. By systematically replacing individual amino acids with others (e.g., with alanine, which has a non-interactive side chain), researchers can observe the impact of each mutation on the compound's binding affinity. A significant drop in binding affinity after a specific residue is mutated suggests that this residue plays a crucial role in the interaction, perhaps by forming a hydrogen bond, a hydrophobic contact, or an electrostatic interaction with the compound.

No mutagenesis studies specifically identifying the binding residues for N-2-biphenylyl-2-(methylthio)benzamide have been documented in the public literature. However, related computational docking studies on other benzamide series provide insights into likely interactions. For example, molecular docking of aryl benzamide derivatives into the mGluR5 receptor suggested that the binding site is composed of amino acids such as Pro655, Tyr659, and Trp945, with which the ligands form hydrogen bonds and π–π stacking interactions. semanticscholar.org A mutagenesis experiment could be designed to validate these computational predictions by mutating these specific residues and measuring the subsequent change in binding affinity.

In a different context of mutagenesis, the Ames test is used to assess the mutagenic potential of a chemical by measuring its ability to induce mutations in bacteria. mdpi.com Studies on some benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have used the Ames test to evaluate their interaction with bacterial DNA. mdpi.comresearchgate.net In one such study, a benzimidazole derivative was found to be a promutagen, meaning it became mutagenic after being metabolically activated. mdpi.comresearchgate.net This highlights how mutagenesis assays can be used to investigate the broader biological interactions of a compound class.

Structure-Activity Relationship (SAR) Analysis for Biological Mechanisms

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves systematically modifying the chemical structure of a compound and assessing the effect of these changes on its biological activity. This process helps to identify the parts of the molecule responsible for its effects (the pharmacophore) and to optimize the structure for improved potency and specificity.

Identification of Key Pharmacophores and Functional Groups

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. For the broader class of N-aryl and N-benzyl benzamides, several key pharmacophoric features have been identified through SAR and computational modeling.

For N-2-biphenylyl-2-(methylthio)benzamide, the core structure can be deconstructed into three main components:

The N-2-biphenylyl group : A large, hydrophobic moiety.

The benzamide core : Featuring a critical amide linkage with a carbonyl group that can act as a hydrogen bond acceptor.

The 2-(methylthio) group : An ortho-substituent on the benzoyl ring.

Studies on related benzamide derivatives have provided insights into the importance of these types of functional groups. For example, a pharmacophore model developed for benzamide-based negative allosteric modulators of nicotinic receptors identified three hydrophobic regions and one hydrogen bond acceptor as crucial for activity. nih.gov The biphenyl (B1667301) group and the phenyl ring of the benzamide in N-2-biphenylyl-2-(methylthio)benzamide could satisfy the hydrophobic requirements, while the carbonyl oxygen serves as the hydrogen bond acceptor. nih.gov Similarly, research on aryl benzamide derivatives targeting the mGluR5 receptor highlighted that hydrogen bonds and π–π stacking interactions are key to stabilizing the ligand in the binding pocket. semanticscholar.org

The preliminary SAR for N-substituted benzamide histone deacetylase inhibitors indicated that heteroatoms in the amide linker, which can chelate with a zinc ion in the enzyme's active site, are critical for activity. nih.gov

| Structural Moiety of N-2-biphenylyl-2-(methylthio)benzamide | Potential Pharmacophoric Role | Supporting Evidence from Analogous Compounds |

| Benzamide Amide Linkage | Hydrogen Bond Acceptor (Carbonyl) | Essential feature in pharmacophore models for nicotinic receptor modulators and mGluR5 NAMs. semanticscholar.orgnih.gov |

| Biphenyl Group | Hydrophobic Anchor | Occupies hydrophobic pockets in the target's binding site. nih.gov |

| Benzoyl Phenyl Ring | Hydrophobic/Aromatic Interaction | Contributes to hydrophobic and π–π stacking interactions. semanticscholar.org |

| Methylthio Group | Modulator of Conformation/Solubility | The ortho-positioning influences the orientation of the phenyl rings. |

Optimization of Substructure for Enhanced Target Specificity

Once a lead compound like N-2-biphenylyl-2-(methylthio)benzamide is identified, its substructures can be systematically modified to enhance target specificity and potency. SAR studies on related benzamides provide a clear blueprint for how such optimization could proceed.

Positional Isomerism: The position of substituents on the aromatic rings is often critical.

A study on benzamide and picolinamide (B142947) derivatives found that para-substituted dimethylamine (B145610) side chains resulted in significantly more potent and selective inhibition of acetylcholinesterase compared to meta- or ortho-substituted analogs. nih.govresearchgate.net

Similarly, in a series of 2-phenoxybenzamides with antiplasmodial activity, moving an N-Boc-piperazinyl substituent from the meta-position to the para-position of the anilino ring led to a more than 12-fold increase in activity. mdpi.com

Functional Group Substitution: Swapping, adding, or removing functional groups can have a dramatic effect.

In one series of N-substituted benzamides, the introduction of a chlorine atom or a nitro group onto the benzoyl ring was found to significantly decrease anti-proliferative activity. nih.gov This suggests that electron-withdrawing groups in that specific location are detrimental.

Conversely, for a series of benzamides designed as antidiabetic agents, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on a terminal phenyl ring was found to be highly favorable for inhibitory activity. nih.gov

These examples demonstrate that subtle changes to the scaffold of a benzamide derivative can lead to substantial differences in biological effect. For N-2-biphenylyl-2-(methylthio)benzamide, future optimization could involve modifying the substitution pattern on both the biphenyl and the methylthio-benzoyl rings to probe for improved activity and selectivity.

Advanced Analytical Methodologies for N 2 Biphenylyl 2 Methylthio Benzamide

High-Performance Chromatographic Separations

High-performance liquid chromatography (HPLC) stands as a cornerstone for the analysis of N-2-biphenylyl-2-(methylthio)benzamide, offering high resolution and sensitivity for both chiral and achiral separations.

Chiral Separation for Enantiomer Analysis

Due to the potential for atropisomerism or the presence of chiral centers introduced during synthesis, the enantioselective separation of N-2-biphenylyl-2-(methylthio)benzamide is critical. Chiral HPLC is the predominant technique for resolving enantiomers, employing chiral stationary phases (CSPs) that create diastereomeric complexes with the analytes, leading to differential retention times.

The selection of an appropriate CSP is paramount for achieving successful enantioseparation. For amide-containing structures, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are often effective. Specifically, phases like cellulose tris(3,5-dichlorophenylcarbamate) have demonstrated outstanding enantioselectivity for structurally related chiral sulfoxides and benzamides. The separation mechanism relies on a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which differ for each enantiomer.

Method development involves optimizing the mobile phase composition, which typically consists of a non-polar organic solvent (e.g., n-hexane) and a more polar alcohol modifier (e.g., isopropanol or ethanol). The type and concentration of the alcohol modifier can significantly influence retention factors and enantioselectivity. Furthermore, parameters such as column temperature and flow rate are fine-tuned to maximize resolution.

Table 1: Hypothetical HPLC Parameters for Chiral Separation of N-2-biphenylyl-2-(methylthio)benzamide Enantiomers This table presents a hypothetical set of conditions to illustrate a typical method.

| Parameter | Condition | Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) | Proven effectiveness for separating benzamide (B126) and sulfoxide derivatives through various chiral recognition mechanisms. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Balances enantioselectivity and retention time; the alcohol modifier is crucial for interacting with the CSP and analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, providing a good balance between analysis time and column efficiency. |

| Column Temperature | 25 °C | Temperature control is vital for reproducible results; lower temperatures can sometimes enhance enantioselectivity. |

| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong chromophores for sensitive UV detection. |

| Expected Outcome | Baseline separation of the two enantiomers with resolution (Rs) > 1.5. | A resolution value greater than 1.5 indicates a complete separation between the two enantiomeric peaks. |

Method Development for Impurity Profiling in Synthetic Mixtures

Impurity profiling is essential for quality control, ensuring the purity of the final compound by identifying and quantifying process-related impurities and degradation products. A robust reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

The development process begins with the selection of a suitable column, commonly a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of an aqueous component (e.g., water with a buffer like phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to resolve impurities with a wide range of polarities.

Key steps in method development include:

Wavelength Selection: The UV detector wavelength is chosen at the absorption maximum of N-2-biphenylyl-2-(methylthio)benzamide and its expected impurities to ensure maximum sensitivity.

Mobile Phase Optimization: The pH of the aqueous phase and the gradient slope are adjusted to achieve optimal separation of all potential impurities from the main compound peak.

Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products, which are then used to challenge the specificity of the analytical method.

Table 2: Potential Impurities in the Synthesis of N-2-biphenylyl-2-(methylthio)benzamide This table lists hypothetical impurities that could arise during synthesis.

| Impurity Type | Potential Compound Name | Origin |

|---|---|---|

| Starting Material | 2-(methylthio)benzoic acid | Unreacted starting material from the amidation step. |

| Starting Material | 2-aminobiphenyl | Unreacted starting material from the amidation step. |

| By-product | N-2-biphenylyl-2-(methylsulfinyl)benzamide | Oxidation of the methylthio group. |

| By-product | Bis(2-biphenylyl)amine | Side reaction involving the amine starting material. |

| Degradation Product | 2-(methylthio)benzoic acid and 2-aminobiphenyl | Hydrolysis of the amide bond. |

Mass Spectrometric Characterization (Advanced Applications)

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and detailed characterization of N-2-biphenylyl-2-(methylthio)benzamide, especially when coupled with chromatographic separation techniques (e.g., LC-MS).

Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments are conducted to elucidate the fragmentation pathways of the protonated molecule [M+H]⁺. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. Understanding these pathways provides a structural fingerprint of the molecule. High-resolution mass spectrometry (HRMS), often using a Quadrupole Time-of-Flight (QTOF) analyzer, allows for the determination of the elemental composition of each fragment, greatly aiding in its structural assignment.

A plausible fragmentation pathway for N-2-biphenylyl-2-(methylthio)benzamide [M+H]⁺ would likely involve cleavages at the amide bond and the thioether linkage. Key fragmentation steps could include:

Amide Bond Cleavage: A primary fragmentation would be the cleavage of the C-N amide bond, leading to the formation of a benzoyl cation derived from the 2-(methylthio)benzoyl portion and/or a protonated 2-aminobiphenyl.

Loss of Methyl Group: Cleavage of the S-CH₃ bond could result in the loss of a methyl radical (•CH₃) or methane (CH₄) from a rearranged intermediate.

Biphenyl (B1667301) Fragmentation: The biphenyl moiety can produce characteristic fragments, such as the biphenyl cation itself.

Table 3: Predicted Key Fragment Ions of Protonated N-2-biphenylyl-2-(methylthio)benzamide in MS/MS This table presents hypothetical fragment ions and their likely origins based on the compound's structure.

| m/z (Exact Mass) | Proposed Formula | Proposed Fragment Structure / Origin |

|---|---|---|

| 320.1260 | [C₂₀H₁₈NOS]⁺ | Protonated molecule [M+H]⁺ |

| 169.0651 | [C₁₂H₁₁N]⁺ | Protonated 2-aminobiphenyl moiety from amide cleavage. |

| 152.0110 | [C₈H₅OS]⁺ | 2-(methylthio)benzoyl cation fragment after loss of the biphenylamine portion. |

| 154.0578 | [C₁₂H₁₀]⁺ | Biphenyl cation. |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation, resulting from further fragmentation of the 2-(methylthio)benzoyl portion. |

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions or mass spectrometric fragmentation. By strategically replacing an atom in N-2-biphenylyl-2-(methylthio)benzamide with one of its heavy isotopes (e.g., ¹³C, ¹⁵N, ²H, or ³⁴S), researchers can gain unambiguous insights into reaction mechanisms.

For example, to study the mechanism of a synthetic reaction where the amide nitrogen source is ambiguous, one could use ¹⁵N-labeled 2-aminobiphenyl. Subsequent analysis of the product by MS would show a molecular ion peak shifted by one mass unit ([M+1+H]⁺), confirming the incorporation of the labeled nitrogen. Similarly, in fragmentation studies, labeling the methylthio group with ¹³C or ³⁴S would help confirm fragmentation pathways involving this part of the molecule by observing the corresponding mass shifts in the fragment ions.

Table 4: Isotopic Labeling Strategies for Mechanistic Studies This table outlines potential isotopic labeling experiments and their objectives.

| Isotope Used | Position Labeled | Objective of Study | Analytical Technique |

|---|---|---|---|

| ¹⁵N | Amide Nitrogen | To confirm the nitrogen source in a synthesis or trace the nitrogen atom during fragmentation. | LC-MS/MS |

| ¹³C | Carbonyl Carbon | To elucidate the mechanism of decarbonylation reactions or confirm fragments containing the carbonyl group. | MS, NMR |

| ²H (Deuterium) | Methyl Group (CD₃) | To study kinetic isotope effects or track the fate of the methyl group in rearrangements and fragmentation. | MS, NMR |

| ³⁴S | Sulfur Atom | To definitively identify sulfur-containing fragments in MS/MS analysis. | HRMS |

Spectroscopic Quantification in Complex Chemical Matrices (e.g., Reaction Mixtures)

Quantifying the concentration of N-2-biphenylyl-2-(methylthio)benzamide directly in complex matrices like ongoing reaction mixtures is crucial for kinetic analysis and process optimization. Spectroscopic methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and HPLC with UV detection are well-suited for this purpose. emerypharma.comresearchgate.netmestrelab.comresolvemass.ca

HPLC-UV: This is a widely used method for reaction monitoring. nih.govamazonaws.comresearchgate.netresearchgate.net Small aliquots are taken from the reaction mixture at various time points, quenched, and injected into an HPLC system. The concentration of the target compound is determined by comparing its peak area to a calibration curve generated from standards of known concentration. This method is highly sensitive and specific but requires sampling and can be time-consuming.

Quantitative NMR (qNMR): qNMR is a powerful primary analytical method that allows for the direct measurement of compound concentration without the need for a calibration curve of the analyte itself. emerypharma.comresearchgate.netmestrelab.comresolvemass.ca A known amount of an internal standard (a compound that does not react or interfere with the signals of interest) is added to the reaction mixture. The concentration of N-2-biphenylyl-2-(methylthio)benzamide can be calculated by comparing the integral of one of its characteristic, well-resolved proton signals (e.g., from the methyl group or a unique aromatic proton) to the integral of a known signal from the internal standard. emerypharma.comresearchgate.net qNMR is non-destructive and provides a snapshot of all NMR-active species in the solution, but it is generally less sensitive than HPLC-UV. emerypharma.commestrelab.com

Table 5: Comparison of HPLC-UV and qNMR for Quantification in Reaction Mixtures

| Parameter | HPLC-UV | Quantitative NMR (qNMR) |

|---|---|---|

| Principle | Physical separation followed by UV absorbance detection. Relies on external calibration curve. | Signal integral is directly proportional to molar concentration. Relies on an internal standard. emerypharma.com |

| Sample Preparation | Requires quenching, dilution, and sometimes extraction before analysis. | Requires addition of a known amount of internal standard and a deuterated solvent for locking. |

| Sensitivity | High (typically µg/mL to ng/mL range). | Lower (typically mg/mL range). emerypharma.com |

| Specificity | High, based on chromatographic retention time and UV spectrum. | High, based on unique chemical shifts of specific protons. Signal overlap can be a challenge. emerypharma.com |

| Analysis Time | Longer per sample due to chromatographic run time. | Faster per sample, as no separation is needed. |

| Information Provided | Concentration of the target analyte and any other separated, UV-active species. | Concentration of all NMR-active species simultaneously, providing structural information. mestrelab.com |

Quantitative NMR Spectroscopy

There is no specific information available in the searched literature regarding the application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of N-2-biphenylyl-2-(methylthio)benzamide.

Emerging Applications and Future Research Directions

Utilization as a Molecular Probe for Biological Systems

The structural features of N-2-biphenylyl-2-(methylthio)benzamide make it a candidate for development as a molecular probe to investigate complex biological systems. Such probes are invaluable tools for understanding the function and localization of biomolecules in their native environments.

The biphenyl (B1667301) moiety is a well-known fluorophore, and its derivatives have been studied for their fluorescent properties. nih.gov The fluorescence of biphenyl and its substituted analogues can be sensitive to the local environment, making them suitable as reporters in molecular probes. nih.gov While the specific fluorescent characteristics of N-2-biphenylyl-2-(methylthio)benzamide have not been extensively documented, it is plausible that this compound could be engineered into a fluorescent probe.

The principle behind such a probe would be that a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime) occurs upon binding to a specific biological target. This change could be triggered by conformational changes in the probe upon binding or by alterations in the polarity of the microenvironment. The development of fluorescent probes based on this scaffold could aid in visualizing target engagement within living cells, providing crucial information for drug discovery and chemical biology.

Table 1: Examples of Biphenyl Derivatives and Their Fluorescent Properties

| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings |

|---|---|---|---|

| 2-Hydroxybiphenyl | Varies with pH | Varies with pH | Exhibits excited-state ionization. nih.gov |

| 4-Hydroxybiphenyl | Varies with pH | Varies with pH | Shows normal fluorescence changes with pH. nih.gov |

| Biphenyl | Not specified | Not specified | Fluorescence does not change in the pH range of 0-14. nih.gov |

| 4,4'-Dihydroxybiphenyl | Varies with pH | Varies with pH | Shows fluorescent peaks for the un-ionized form, monoanion, and dianion. nih.gov |

Photoaffinity labeling (PAL) is a powerful technique used to identify the protein targets of small molecules. nih.gov This method involves a photo-reactive group that, upon irradiation with UV light, forms a covalent bond with nearby molecules, thereby "tagging" the binding partner for subsequent identification. nih.gov

While N-2-biphenylyl-2-(methylthio)benzamide does not inherently contain a classical photo-reactive group like a diazirine or benzophenone, the scaffold could be chemically modified to incorporate one. The benzamide (B126) and biphenyl components could guide the molecule to specific protein binding pockets, and the subsequent photo-activation would covalently link it to its target. The methylthio group could also be a site for chemical modification to attach such photo-reactive moieties. This approach could be instrumental in elucidating the mechanism of action of bioactive compounds derived from this scaffold. plos.org

Potential in Catalysis and Materials Science

The structural rigidity and potential for coordination with metal centers make N-2-biphenylyl-2-(methylthio)benzamide an interesting candidate for applications in catalysis and the development of novel materials.

Biphenyl-based structures are frequently employed as ligands in transition metal catalysis. acs.orgresearchgate.netnih.gov The biphenyl unit can provide a rigid and sterically defined environment around a metal center, influencing the selectivity and activity of the catalyst. The nitrogen and sulfur atoms in N-2-biphenylyl-2-(methylthio)benzamide could potentially act as coordination sites for metal ions.

By modifying the biphenyl or benzamide portions of the molecule, it may be possible to tune the electronic and steric properties of the resulting ligand. This could lead to the development of novel catalysts for a variety of organic transformations, such as cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. nih.gov

Table 2: Biphenyl-Based Ligands in Catalysis

| Ligand Type | Metal | Catalytic Application | Reference |

|---|---|---|---|

| Fluorinated JohnPhos-type ligands | Gold(I) | Indole-hydroarylation of 1,6-enynes | acs.org |

| Biphenyl-based bis-Schiff base | Copper | Michael reaction | researchgate.net |

| Biphenyl sulfonic acid ligands | Palladium | C-N cross-coupling of aryl halides | nih.gov |

| Rare Earth Metal–Biphenyl Complexes | Scandium, Yttrium, Lanthanum | Theoretical studies on metal-ligand bonds | acs.org |

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. Benzamide derivatives are known to participate in hydrogen bonding, which can drive self-assembly processes. acs.org The biphenyl groups can engage in π-π stacking interactions, further stabilizing such assemblies. researchgate.net

The combination of hydrogen bonding capabilities from the amide group and potential π-stacking from the biphenyl rings in N-2-biphenylyl-2-(methylthio)benzamide suggests that it could be a building block for supramolecular structures. Depending on the conditions, this compound could potentially self-assemble into ordered structures like fibers, sheets, or gels. Such materials could find applications in areas like drug delivery, tissue engineering, and molecular electronics. nih.gov

Design of Next-Generation Chemical Entities Based on the N-2-biphenylyl-2-(methylthio)benzamide Scaffold

The N-2-biphenylyl-2-(methylthio)benzamide scaffold presents a versatile platform for the design of new chemical entities with potential therapeutic applications. The biphenyl-benzamide core is found in a number of biologically active compounds. nih.govrsc.org For instance, biphenyl-benzamide derivatives have been investigated as inhibitors of the FtsZ protein, which is essential for bacterial cell division, highlighting their potential as antibacterial agents. nih.gov

By systematically modifying the different parts of the N-2-biphenylyl-2-(methylthio)benzamide molecule—the biphenyl rings, the benzamide linker, and the methylthio group—it is possible to create a library of new compounds. These derivatives can then be screened for various biological activities. Structure-activity relationship (SAR) studies on these new molecules can provide insights into the key structural features required for a desired biological effect, paving the way for the development of next-generation drugs. nih.gov The benzamide scaffold itself has been a focus in the design of inhibitors for protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a key target in cancer immunotherapy. nih.govresearchgate.net

Integration with Systems Biology and Network Pharmacology (Theoretical/In Silico Approaches)

The application of systems biology and network pharmacology to the study of the chemical compound N-2-biphenylyl-2-(methylthio)benzamide is, at present, a theoretical consideration rather than an established area of research. Extensive searches of scientific literature and databases have not yielded specific studies that employ these sophisticated computational approaches to elucidate the compound's mechanisms of action or its interaction with biological systems. However, by examining the methodologies of systems biology and network pharmacology, it is possible to outline a future research trajectory for this and similar small molecules.

Systems biology offers a holistic approach to understanding the complex interactions within a biological system. Rather than focusing on a single target or pathway, it seeks to build comprehensive models of cellular and organismal function. For a compound like N-2-biphenylyl-2-(methylthio)benzamide, a systems-level investigation would theoretically involve integrating various "omics" data (genomics, proteomics, metabolomics) from cells or tissues treated with the compound. This could reveal broad-scale changes in gene expression, protein levels, and metabolic fluxes, providing a comprehensive signature of the compound's activity.

Network pharmacology, a key discipline within systems biology, provides a framework for analyzing drug-target interactions within the context of complex biological networks. A theoretical workflow for applying network pharmacology to N-2-biphenylyl-2-(methylthio)benzamide would begin with the computational prediction of its potential protein targets. This is often achieved through methods like molecular docking, where the 3D structure of the compound is computationally fitted into the binding sites of a vast library of proteins.

Once a set of putative targets is identified, these proteins can be mapped onto known protein-protein interaction (PPI) networks and signaling pathways. By analyzing the topology of the resulting network, researchers could identify key nodes and modules that are perturbed by the compound. This approach could, for instance, suggest that N-2-biphenylyl-2-(methylthio)benzamide influences a particular signaling cascade or a metabolic pathway, even if its direct targets were not previously associated with that process.

Furthermore, these in silico approaches could help in identifying potential off-target effects and in drug repositioning efforts. By understanding the full network of interactions, researchers might uncover new therapeutic applications for the compound or predict potential adverse reactions.

While no specific data exists for N-2-biphenylyl-2-(methylthio)benzamide, the general approach of systems biology and network pharmacology holds promise for future research. The insights gained from such studies could accelerate the understanding of its biological functions and guide further experimental validation.

Table of Potential In Silico Analysis for N-2-biphenylyl-2-(methylthio)benzamide:

| Computational Method | Potential Application | Predicted Outcome |

| Molecular Docking | Identification of direct protein targets. | A list of proteins with high binding affinity to the compound. |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | A 3D model of the compound's key interaction points. |

| ADME Prediction | Assessment of drug-like properties (Absorption, Distribution, Metabolism, Excretion). | Predictions of bioavailability, metabolic stability, and potential toxicity. |

| Pathway Analysis | Mapping of predicted targets onto known biological pathways. | Identification of signaling or metabolic pathways potentially modulated by the compound. |

| Network Analysis | Construction and analysis of a compound-target-disease network. | Insights into the compound's mechanism of action and potential for polypharmacology. |

Q & A

Q. What are the standard synthetic routes for N-2-biphenylyl-2-(methylthio)benzamide?

The synthesis typically involves multi-step organic reactions starting with coupling precursors like biphenyl amines and thioether-containing benzoyl chlorides. Key steps include:

- Amide bond formation : Use of coupling agents such as carbodiimides (e.g., EDCI) in dichloromethane or ethanol under inert conditions, achieving yields of 65–80% .

- Thioether introduction : Reaction of intermediates with methanethiol or methylthio reagents under controlled pH and temperature .

- Purification : High-performance liquid chromatography (HPLC) with acetonitrile/water gradients to isolate the final compound .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic shifts for the biphenyl (δ 7.2–7.8 ppm) and methylthio (δ 2.5 ppm) groups .

- Infrared (IR) Spectroscopy : Peaks at 1650 cm (amide C=O) and 650 cm (C-S stretch) validate functional groups .

- Mass Spectrometry (HR-MS) : Molecular ion peaks ([M+H]) at m/z corresponding to the molecular formula (e.g., CHNOS requires m/z 335.1084) .

Q. What preliminary biological activities have been reported?

- Antiviral activity : Inhibition of hepatitis B virus (HBV) replication in vitro (IC = 2.5 μM) via upregulation of APOBEC3G, a viral restriction factor .

- Anticancer potential : Moderate cytotoxicity against hepatocellular carcinoma (HepG2) cells (IC = 12 μM) through p53 pathway modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

- Continuous flow reactors : Enhance yield (up to 90%) and reduce reaction time by maintaining precise temperature and mixing .

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd/C) under hydrogenation conditions refine selectivity for thioether formation .

Q. How to resolve contradictions in reported biological activity data across studies?

- Comparative assays : Standardize cell lines (e.g., HepG2 vs. Huh7 for cancer studies) and viral strains (e.g., HBV genotype-specific models) to reduce variability .

- Structural analogs analysis : Test derivatives with modified substituents (e.g., replacing methylthio with ethylthio) to isolate structure-activity relationships (SAR) .

Q. What methodologies identify the compound’s mechanism of action in antiviral contexts?

- Target profiling : Use siRNA knockdown or CRISPR-Cas9 to validate APOBEC3G dependency in HBV inhibition .

- Molecular docking : Simulate interactions between the compound and viral polymerase or host restriction factors to identify binding sites .

Q. How to design stability studies for drug formulation applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.